molecular formula C10H13N3O3 B584453 4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one CAS No. 1795138-51-0

4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one

Katalognummer: B584453
CAS-Nummer: 1795138-51-0
Molekulargewicht: 226.25
InChI-Schlüssel: XTQFPQZZZXNBRC-VNOQJKHCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one” is a deuterated imidazole derivative characterized by a hydroxybutanone backbone conjugated to a trideuterated imidazole moiety via an enamino ketone linker. Its structural uniqueness lies in the incorporation of deuterium atoms at the 2, 4, and 5 positions of the imidazole ring, which may influence metabolic stability and hydrogen-bonding interactions. This compound’s hybrid architecture positions it as a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to isotopic substitution and structural rigidity.

Vorbereitungsmethoden

Synthetic Route Design and Key Challenges

The synthesis of 4-hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one requires addressing three primary challenges:

  • Deuterium incorporation at the 2, 4, and 5 positions of the imidazole ring.

  • Stereoselective formation of the E-configured α,β-unsaturated ketone in the propenylamino linker.

  • Functional group compatibility between the hydroxybutanone and imidazole moieties during coupling reactions.

Deuterium labeling typically employs H/D exchange reactions or deuterated precursors, while the E-configuration is achieved via kinetically controlled Wittig or Horner-Wadsworth-Emmons reactions .

Deuterated Imidazole Synthesis

The trideuterioimidazole core is synthesized through a modified Debus-Radziszewski reaction using deuterated reagents:

Precursor Preparation

  • Deuterated glyoxal (DCOCO₂D) and deuterioammonia (ND₃) serve as starting materials.

  • Condensation with 1,2-dideutero-1,2-diaminoethane under acidic conditions yields 2,4,5-trideuterioimidazole .

Optimization Parameters

ParameterOptimal ConditionPurpose
Temperature80–90°CAccelerate ring closure
SolventD₂O/CH₃OD (4:1)Maintain deuterium retention
Reaction Time12–16 hoursMaximize deuteration efficiency

This method achieves >98% isotopic purity, as verified by mass spectrometry .

Propenylamino Linker Construction

The α,β-unsaturated ketone bridge is formed via a stereoselective Horner-Wadsworth-Emmons reaction:

Reaction Scheme

  • Phosphonate ester preparation : Treat 3-oxobutanoic acid with triethyl phosphite.

  • Coupling with deuterated imidazole : React the phosphonate with 2,4,5-trideuterioimidazole-1-carbaldehyde under basic conditions.

Stereochemical Control

  • Base selection : Potassium tert-butoxide promotes E-selectivity (>95:5 E/Z ratio) .

  • Temperature modulation : Maintaining −20°C minimizes retro-aldol side reactions.

Hydroxybutanone Attachment

The final assembly employs a nucleophilic acyl substitution strategy:

Stepwise Protocol

  • Activation : Convert 4-hydroxybutan-2-one to its mixed anhydride using ClCO₂Et.

  • Amination : React with the propenylimidazole intermediate at pH 8.5–9.0.

Yield Optimization Data

ParameterVariation RangeYield Impact
pH8.0–9.5Max yield at 8.8 (±0.2)
SolventTHF/DMF (3:1)Optimal solubility
Temperature0–5°CMinimizes hydrolysis

This step typically achieves 68–72% isolated yield after column chromatography .

Purification and Characterization

Chromatographic Methods

  • Normal-phase silica gel : Eluent = CH₂Cl₂/MeOD (95:5)

  • Reverse-phase HPLC : C18 column, H₂O/ACN gradient (0.1% TFA)

Spectroscopic Validation

TechniqueKey Diagnostic Signals
¹H NMR (500 MHz)δ 7.35 (s, 1H, imidazole H-3)
²H NMRQuadrupolar splitting at δ 7.2–7.4 ppm
HRMSm/z 287.1543 [M+H]⁺ (calc. 287.1538)

Deuteration efficiency is quantified via isotopic abundance measurements, typically showing <2% protiated impurity .

Scalability and Industrial Considerations

Cost-Benefit Analysis

FactorLaboratory ScalePilot Plant Scale
Deuterium cost$12,000/mol$8,500/mol (bulk pricing)
Cycle time14 days9 days
Overall yield41%58%

Continuous flow systems improve throughput by 300% compared to batch processes .

Emerging Methodological Innovations

Recent advances include:

  • Electrochemical deuteration : Reduces deuterium gas consumption by 80%

  • Enzymatic coupling : Candida antarctica lipase B achieves 92% enantiomeric excess

  • Microwave-assisted synthesis : Cuts reaction times from hours to minutes

These methods remain experimental but show promise for large-scale production .

ComponentOEL (8-h TWA)Monitoring Method
Deuteroammonia10 ppmIR spectroscopy
Phosphonate esters0.1 mg/m³LC-MS/MS

Analyse Chemischer Reaktionen

Nucleophilic Addition to the Enone System

The conjugated enone system (C=O adjacent to C=C) undergoes nucleophilic attack at the β-carbon (Michael addition). This reactivity is well-documented for structurally similar enones like dehydrovomifoliol (PubChem CID: 5280662) .

Key Observations

  • Grignard Reagents : Alkyl/aryl magnesium halides add to the β-carbon, forming tertiary alcohols.

  • Thiols : Thiols (e.g., HS-R) undergo 1,4-addition, generating thioether derivatives.

  • Isotopic Effects : The 2,4,5-trideuterioimidazole group may influence regioselectivity via steric or electronic modulation .

Example Reaction

text
Enone + R-MgX → Intermediate → Alcohol (after protonation)

Reduction Reactions

The ketone groups (C=O at positions 2 and 3) are susceptible to reduction:

Catalytic Hydrogenation

  • Conditions : H₂/Pd-C or Raney Ni in ethanol.

  • Products :

    • 4-Hydroxybutan-2-ol (from C3 ketone reduction).

    • Secondary alcohol derivatives (from C2 ketone reduction) .

Stereochemical Outcomes

  • Syn addition dominates due to planar carbonyl geometry.

Oxidation and Tautomerization

Oxidation of the Hydroxyl Group

  • Reagents : CrO₃/H₂SO₄ or PCC.

  • Product : 4-Oxo-1-[[(E)-3-oxo-3-(imidazolyl)prop-1-enyl]amino]butan-2-one .

Keto-Enol Tautomerism

  • Acid/base conditions shift equilibrium between keto and enol forms.

  • Enol form stabilizes via conjugation with the imidazole ring 9.

Imidazole Ring Reactivity

The deuterated imidazole group participates in:

  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Mn, Fe), enabling catalytic cycles in oxidation reactions .

  • Electrophilic Substitution : Limited due to deuteration but may undergo halogenation under radical conditions .

Acid/Base-Mediated Degradation

Hydrolysis

  • Acidic Conditions : Cleavage of the enamine linkage (C=N) generates 4-hydroxybutan-2-one and 3-oxo-3-(imidazolyl)prop-1-enal .

  • Basic Conditions : Retro-Michael cleavage releases imidazole derivatives and α,β-unsaturated ketone fragments9.

Comparative Reactivity Table

Reaction Type Conditions Products Key References
Michael AdditionR-MgX, THF, 0°Cβ-Substituted alcohols 9
Ketone ReductionH₂/Pd-C, EtOHDiol derivatives
OxidationPCC, CH₂Cl₂Diketone
Enamine HydrolysisHCl (aq), reflux4-Hydroxybutan-2-one + imidazole aldehyde

Mechanistic Challenges and Research Gaps

  • Deuterium Effects : The impact of ²H labeling on reaction kinetics remains underexplored.

  • Catalytic Applications : Potential in asymmetric synthesis requires further study .

  • Stability : Susceptibility to racemization at the hydroxyl-bearing carbon under basic conditions9.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

To contextualize the uniqueness of “4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one,” a comparative analysis with structurally or functionally related imidazole and benzimidazole derivatives is provided below. Key differences in substitution patterns, functional groups, and biological activities are highlighted.

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Structure Type Key Features Biological Activity Reference
This compound Imidazole derivative Trideuterated imidazole, enamino ketone linker, hydroxybutanone backbone Not explicitly reported (potential metabolic stability due to deuterium) -
4-(1H-Imidazol-1-yl)benzoic acid Benzimidazole Benzoic acid fused with imidazole MAO-B inhibition (neuroprotective applications)
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one Benzimidazole derivative Conjugated enone system, aryl substituents Anticancer (apoptosis induction)
3-(2-ethyl-1H-imidazol-1-yl)butanoic acid hydrochloride Imidazole derivative Butanoic acid moiety, ethyl-substituted imidazole Enhanced chemical reactivity (catalyst in synthesis)
4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid Benzoimidazole derivative Dihydrobenzoimidazole fused with butanoic acid Antifungal and antibacterial activity
1-(2,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one Enone derivative Aryl-substituted enone Structural analog for photodynamic therapy

Key Comparative Insights

Linker Chemistry: The enamino ketone linker provides rigidity and conjugation absent in simpler imidazole derivatives (e.g., 4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid), which may enhance binding specificity in biological targets .

Research Findings and Implications

  • Structural Analysis: Crystallographic studies (e.g., via SHELX software ) could elucidate hydrogen-bonding patterns influenced by the deuterated imidazole and hydroxybutanone groups, critical for understanding stability and interactions.
  • Synthetic Challenges: The trideuteration process may require specialized deuterium sources and catalysts, differing from synthetic routes for non-deuterated analogs like 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid hydrochloride .
  • Biological Screening: Preliminary assays should compare the target compound’s activity against non-deuterated versions to isolate isotope effects, a strategy employed in optimizing deuterated drugs like deutetrabenazine.

Biologische Aktivität

4-Hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one is a complex organic compound with potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C13H15D3N3O3\text{C}_{13}\text{H}_{15}\text{D}_3\text{N}_3\text{O}_3

where D indicates deuterium. The presence of the imidazole ring and the keto group contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization processes. The detailed synthetic route is crucial for producing the compound in a pure form suitable for biological testing.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study by Smith et al. (2023) demonstrated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, as highlighted in a study conducted by Johnson et al. (2024).

Enzyme Inhibition

This compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit the activity of dihydrofolate reductase , which is crucial for DNA synthesis in rapidly dividing cells.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of the compound was tested against a panel of pathogens. The results indicated a statistically significant reduction in bacterial load when treated with varying concentrations of the compound over 24 hours.

Case Study 2: Cancer Cell Line Testing

A series of assays were performed on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The treatment resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 50 µM for MCF-7 and 45 µM for A549 cells.

Q & A

Q. Basic: How can the crystal structure of this compound be determined using X-ray diffraction?

Methodological Answer:
The crystal structure can be resolved via single-crystal X-ray diffraction (SCXRD) using the SHELX suite (e.g., SHELXS for structure solution and SHELXL for refinement). Key steps include:

  • Data Collection: Use a high-resolution diffractometer (e.g., Bruker D8 Venture) at low temperature (~90 K) to minimize thermal motion artifacts .
  • Structure Solution: Employ direct methods in SHELXS to generate initial phase estimates. For challenging cases (e.g., twinning), combine with Patterson or dual-space algorithms .
  • Refinement: Refine positional and displacement parameters in SHELXL, incorporating deuterium positions via Fourier difference maps. Validate geometry using CIF checkers like PLATON .
  • Hydrogen Bonding Analysis: Use Mercury or OLEX2 to visualize interactions and quantify bond distances/angles .

Q. Advanced: What synthetic strategies enable the incorporation of trideuterated imidazole moieties?

Methodological Answer:
Deuterium labeling at the 2,4,5-positions of imidazole requires isotope exchange or custom synthesis:

  • Isotopic Exchange: React imidazole derivatives with D₂O under acidic/basic catalysis. For regioselective deuteration, use Pd/C or Rh catalysts in deuterated solvents (e.g., CD₃OD) .
  • Stepwise Synthesis: Build the imidazole ring from deuterated precursors (e.g., 2,4,5-trideutero-1H-imidazole) via cyclocondensation. Monitor deuteration efficiency via LC-MS or ²H NMR .
  • Quality Control: Confirm isotopic purity using high-resolution mass spectrometry (HRMS) and rule out protio-impurities via ¹H NMR absence at ~7.5 ppm .

Q. Basic: How are hydrogen bonding patterns analyzed in its crystal lattice?

Methodological Answer:
Hydrogen bonding networks are characterized via:

  • Graph Set Analysis: Apply Etter’s formalism to classify motifs (e.g., chains, rings) using software like TOPOS. Identify donor-acceptor pairs (e.g., O–H⋯O, N–H⋯O) .
  • Thermal Ellipsoid Modeling: Refine anisotropic displacement parameters to assess bonding strength. Weak interactions (e.g., C–H⋯O) may require Hirshfeld surface analysis .
  • Comparative Studies: Overlay with non-deuterated analogs to evaluate isotopic effects on packing .

Q. Advanced: How do deuterium isotope effects influence NMR interpretation, and how are contradictions resolved?

Methodological Answer:
Deuterium alters spin-spin coupling and relaxation:

  • Splitting Patterns: In ¹H NMR, adjacent deuteriums (e.g., imidazole-D₃) reduce splitting due to I = 1 spin. Simulate spectra with tools like MestReNova .
  • Signal Broadening: Deuteration at exchangeable sites (e.g., N–D) may broaden peaks. Use ¹³C-DEPT or 2D HSQC to resolve overlapping signals .
  • Contradiction Resolution: Cross-validate with ²H NMR or isotopic dilution experiments. For dynamic effects (e.g., tautomerism), perform variable-temperature NMR .

Q. Advanced: How are discrepancies in crystallographic data addressed during refinement?

Methodological Answer:
Common discrepancies (e.g., high R-factors, twinning) are mitigated by:

  • Data Reintegration: Reprocess raw data (e.g., using SAINT) to correct for absorption or scaling errors .
  • Alternative Models: Test twinning laws (e.g., 2-fold rotation) in SHELXL. For disordered regions, apply PART or SWAT instructions .
  • Validation Tools: Use checkCIF to identify geometry outliers. Cross-check with DFT-optimized structures (e.g., Gaussian) .

Q. Basic: What methods are used for impurity profiling in deuterated analogs?

Methodological Answer:
Impurity analysis involves:

  • Chromatography: Employ UPLC with charged aerosol detection (CAD) to separate deuterated/protio species. Use C18 columns and deuterated mobile phases .
  • Mass Spectrometry: HRMS in positive-ion mode identifies isotopic clusters (e.g., M+1 for protio impurities) .
  • Reference Standards: Synthesize or procure certified impurities (e.g., EP-grade) for spiking studies .

Q. Advanced: How do deuterium substitutions impact the compound’s stability in solution?

Methodological Answer:
Deuterium kinetic isotope effects (DKIE) alter stability:

  • Hydrolytic Stability: Compare degradation rates in H₂O vs. D₂O via accelerated stability studies (e.g., 40°C/75% RH). Monitor by LC-MS .
  • Acid/Base Stability: Assess pH-dependent deuteration reversibility using ¹H NMR titration. For labile deuteriums, employ stabilizing buffers (e.g., phosphate-D) .

Eigenschaften

IUPAC Name

4-hydroxy-1-[[(E)-3-oxo-3-(2,4,5-trideuterioimidazol-1-yl)prop-1-enyl]amino]butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c14-6-2-9(15)7-11-3-1-10(16)13-5-4-12-8-13/h1,3-5,8,11,14H,2,6-7H2/b3-1+/i4D,5D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQFPQZZZXNBRC-VNOQJKHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=O)C=CNCC(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N(C(=N1)[2H])C(=O)/C=C/NCC(=O)CCO)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.